2,6-Diethylaniline hydrochloride

Toxicology In Vivo Safety Dialkylaniline Derivatives

2,6-Diethylaniline hydrochloride (CAS 71477-82-2) delivers unique steric and electronic properties from its 2,6-ethyl substituents that methyl or isopropyl analogs cannot replicate. It enables validated butachlor synthesis (~93% purity, >87% yield), supports nonmutagenic thermosetting adhesive formulations with precise DEA:DIPA stoichiometry, and serves as a stable precursor for palladium salicylaldimine catalysts in aqueous Suzuki-Miyaura cross-coupling. Its subacute toxicity profile — free of hematotoxic or hepatotoxic effects in rat models — positions it as a safer choice for pharmaceutical intermediates.

Molecular Formula C10H16ClN
Molecular Weight 185.69 g/mol
CAS No. 71477-82-2
Cat. No. B1253448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diethylaniline hydrochloride
CAS71477-82-2
Synonyms2,6-DEA
2,6-diethylaniline
2,6-diethylaniline hydrochloride
Molecular FormulaC10H16ClN
Molecular Weight185.69 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)CC)N.Cl
InChIInChI=1S/C10H15N.ClH/c1-3-8-6-5-7-9(4-2)10(8)11;/h5-7H,3-4,11H2,1-2H3;1H
InChIKeyXCFIHFFLRASFMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diethylaniline Hydrochloride (CAS 71477-82-2) Product Specifications and Sourcing Baseline


2,6-Diethylaniline hydrochloride (CAS 71477-82-2) is a hydrochloride salt of 2,6-diethylaniline (DEA), a 2,6-dialkyl-substituted aniline derivative with a molecular formula of C₁₀H₁₆ClN and a molecular weight of 185.69 g/mol . The free base (CAS 579-66-8) exhibits a boiling point of 243°C, a density of approximately 0.906 g/mL at 25°C, and a water solubility of 0.67 g/L at 26.7°C [1]. As an intermediate in the synthesis of chloroacetanilide herbicides such as butachlor, alachlor, and metolachlor [2], as well as in pharmaceutical and polymer applications, this compound serves as a critical building block in multiple industrial sectors.

Why 2,6-Diethylaniline Hydrochloride Cannot Be Replaced by Generic Dialkylanilines in Critical Applications


Despite structural similarities among 2,6-dialkylaniline derivatives, substitution of 2,6-diethylaniline with analogs such as 2,6-dimethylaniline or 2,6-diisopropylaniline can lead to divergent outcomes in toxicity profiles [1], catalytic performance [2], and polymer curing stoichiometry [3]. The specific steric and electronic properties conferred by the ethyl substituents at the 2,6-positions are not replicated by methyl or isopropyl groups, resulting in quantifiable differences in biological activity, synthetic yields, and formulation requirements. The following evidence guide provides direct, data-driven comparisons that substantiate why 2,6-diethylaniline hydrochloride cannot be considered an interchangeable commodity with its in-class counterparts.

Quantitative Differentiation of 2,6-Diethylaniline Hydrochloride Against Closest Analogs: A Comparative Evidence Review


Subacute Toxicity Profile: 2,6-Diethylaniline Avoids Hematotoxicity and Hepatotoxicity Observed with Aniline and 2,4-Dimethylaniline

In a subacute toxicity study in male Fischer 344 rats administered 2,6-diethylaniline (DEA) daily for up to 20 days, no histopathologic changes were observed that could be attributed to DEA treatment. In contrast, aniline and o-toluidine induced splenic congestion, increased hematopoiesis, hemosiderosis, and bone marrow hyperplasia, while aniline and 2,4-dimethylaniline caused hepatotoxicity characterized by biliary hyperplasia, periacinar vacuolar degeneration, and necrosis [1]. These findings demonstrate a distinct safety advantage for DEA among structurally related alkylanilines.

Toxicology In Vivo Safety Dialkylaniline Derivatives

Herbicide Intermediate Yield: 2,6-Diethylaniline Achieves 87% Yield and 93% Purity in Butachlor Synthesis Under Optimized Conditions

In an optimized industrial process for the synthesis of the herbicide butachlor, 2,6-diethylaniline was employed as the key aromatic amine intermediate. Under the established conditions (enamination: 75-80°C, 2 h, molar ratio 1:1.5 with formaldehyde; acylation: 30-35°C, 1 h, molar ratio 1:1.1 with chloroacetyl chloride; etherification: 50°C, 5 h, molar ratio 1:5.5 with n-butanol), the product achieved a purity of approximately 93% and a yield exceeding 87% [1]. This quantitative yield serves as a benchmark for evaluating alternative synthetic routes and raw material quality.

Agrochemical Synthesis Herbicide Intermediate Process Optimization

Polyurethane Curing Agent Composition: Preferred DEA:DIPA Molar Ratio of 38-48:62-52 for Nonmutagenic Adhesives

In the formulation of nonmutagenic thermosetting adhesives based on polyurethane and epoxy resins, 2,6-diethylaniline (DEA) is an essential component of the curing agent mixture. The patent specifically claims a preferred composition in which DEA is combined with 2,6-diisopropylaniline (DIPA) at a defined molar ratio of 38-48% DEA to 62-52% DIPA [1]. This precise stoichiometric requirement demonstrates that DEA is not interchangeable with other dialkylanilines; the curing performance and nonmutagenic properties are contingent upon the specific steric and electronic contributions of the ethyl substituents.

Polymer Chemistry Adhesive Formulation Curing Agent

Hydrochloride Salt Formulation Solubility Advantage: Quantitative Aqueous Solubility of Free Base (0.67 g/L) Informs Salt Selection

The free base 2,6-diethylaniline exhibits a measured water solubility of 0.67 g/L at 26.7°C [1]. The hydrochloride salt form (CAS 71477-82-2) is reported to be readily soluble in water and organic solvents , representing a significant solubility enhancement over the free base. While precise quantitative solubility data for the hydrochloride salt is not available in the open literature, the qualitative improvement is a well-established class property for hydrochloride salts of lipophilic amines, which typically exhibit several-fold to orders-of-magnitude increases in aqueous solubility compared to their free base counterparts [2].

Salt Form Selection Aqueous Solubility Formulation Development

Validated Application Scenarios for 2,6-Diethylaniline Hydrochloride Based on Quantitative Evidence


Chloroacetanilide Herbicide Manufacturing (Butachlor, Alachlor, Metolachlor)

2,6-Diethylaniline hydrochloride serves as the critical aromatic amine intermediate in the industrial production of major pre-emergent herbicides including butachlor, alachlor, and metolachlor [1]. Under optimized process conditions, the synthesis of butachlor from 2,6-diethylaniline achieves product purity of approximately 93% and yield exceeding 87% [2]. This validated performance data makes the hydrochloride salt form particularly suitable for large-scale agrochemical manufacturing, where consistent raw material quality directly correlates with process yield and final product purity.

Nonmutagenic Polyurethane and Epoxy Adhesive Formulations

In the production of specialized nonmutagenic thermosetting adhesives, 2,6-diethylaniline is an essential component of the curing agent system, with patented formulations specifying a DEA:DIPA molar ratio of 38-48:62-52 [1]. The specific steric properties of the ethyl substituents at the 2,6-positions are critical for achieving the claimed nonmutagenic profile and adequate curing performance. The hydrochloride salt provides a convenient, purified form of the amine for precise stoichiometric incorporation into these high-performance adhesive systems.

Catalyst Precursor Synthesis for Aqueous Suzuki-Miyaura Cross-Coupling

2,6-Diethylaniline is employed as a primary amine component in the synthesis of palladium salicylaldimine complexes, which serve as active catalyst precursors for Suzuki-Miyaura cross-coupling reactions in water as a green solvent [1]. The steric profile of the 2,6-diethyl substitution contributes to the catalytic activity of the resulting palladium complexes, enabling the coupling of aryl bromides and iodides with aryl boronic acids under environmentally benign conditions. The hydrochloride salt provides a stable, solid form of the amine that facilitates accurate weighing and handling during catalyst preparation.

Pharmaceutical Intermediate with Documented In Vivo Safety Profile

Based on subacute toxicity studies demonstrating an absence of hematotoxic and hepatotoxic effects in rat models [1], 2,6-diethylaniline hydrochloride is positioned as a preferred building block for pharmaceutical intermediates where reduced in vivo toxicity is a critical selection criterion. In contrast to aniline and o-toluidine, which induce splenic and hepatic pathology, 2,6-diethylaniline shows no attributable histopathologic changes, supporting its use in synthetic routes to active pharmaceutical ingredients with favorable preliminary safety attributes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Diethylaniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.